Product packaging for Alosetron N-β-D-Glucuronide(Cat. No.:CAS No. 863485-56-7)

Alosetron N-β-D-Glucuronide

Cat. No.: B601760
CAS No.: 863485-56-7
M. Wt: 470.49
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Glucuronidation as a Phase II Biotransformation Pathway

In the metabolism of drugs and other foreign substances (xenobiotics), the body employs a two-phase process to render them more water-soluble for easier excretion. wikipedia.orgwikipathways.org Phase I reactions introduce or expose functional groups on the parent compound, while Phase II reactions involve the conjugation of these modified molecules with endogenous substances. uomus.edu.iqlongdom.org

Glucuronidation is a major Phase II metabolic pathway for a wide array of drugs, xenobiotics, and endogenous compounds. wikipedia.orguomus.edu.iqnih.gov This process involves the attachment of a glucuronic acid moiety, derived from D-glucose, to the substrate. uomus.edu.iq The resulting glucuronide conjugate is significantly more polar and water-soluble than the original molecule, facilitating its elimination from the body, primarily through urine or bile. wikipedia.orgnih.gov This transformation is generally considered a detoxification process, as it often leads to biologically inactive and non-toxic products. uomus.edu.iq While sometimes a secondary step following Phase I modifications, glucuronidation can also be the primary metabolic route for some compounds. nih.gov

The enzymatic catalysts for glucuronidation are the UDP-glucuronosyltransferases (UGTs), a superfamily of membrane-bound proteins primarily located in the liver, but also present in other major organs like the intestine and kidneys. wikipedia.orgfrontiersin.org These enzymes facilitate the transfer of glucuronic acid from the activated coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. wikipedia.orgwikipathways.org

UGTs exhibit broad and often overlapping substrate specificity, enabling them to metabolize a vast number of structurally diverse compounds. nih.gov This promiscuity is advantageous for detoxification but presents challenges in predicting specific enzyme-substrate interactions. nih.gov Human UGTs are categorized into families and subfamilies, such as UGT1 and UGT2. frontiersin.org Different UGT isoforms display preferences for certain types of substrates. For example, UGT1A1 is the primary enzyme for bilirubin (B190676) glucuronidation, while UGT2B7 is known to metabolize opiates. frontiersin.orgwashington.edu The substrate specificity of UGTs can be influenced by factors such as the three-dimensional structure of the substrate and the specific amino acid composition of the enzyme's active site. nih.gov Research has also indicated that post-translational modifications, like phosphorylation, can regulate the substrate specificity and catalytic activity of UGT isozymes. pnas.org

N-glucuronidation is a specific type of glucuronidation where the glucuronic acid moiety is attached to a nitrogen atom in the substrate molecule. nih.gov This reaction is common for compounds containing functional groups such as primary aromatic amines, amides, tertiary aliphatic amines, and aromatic N-heterocycles. nih.govresearchgate.net

N-glucuronidation is a particularly important metabolic pathway for many drugs, including H1 antihistamines and antidepressants containing an aliphatic tertiary amine group. nih.gov The formation of N-glucuronides can be a major route of elimination for these xenobiotics. nih.gov There is significant interspecies variability in N-glucuronidation, with humans often exhibiting much higher rates than animal models used in preclinical studies. nih.govhyphadiscovery.com This difference is largely attributed to the activity of specific human UGT enzymes, notably UGT1A4 and UGT2B10, which are major contributors to N-glucuronidation. nih.govhyphadiscovery.compharmgkb.org For instance, rodents lack a direct homologue to the human UGT1A4 gene. hyphadiscovery.com This species difference underscores the importance of characterizing human-specific metabolic pathways during drug development.

Overview of UDP-Glucuronosyltransferases (UGTs) and their Substrate Specificity

Role of Metabolite Characterization in Drug Discovery and Development Research

The identification and characterization of drug metabolites are critical components of the drug discovery and development process. sygnaturediscovery.comnih.gov Understanding how a drug candidate is metabolized provides crucial insights into its potential efficacy, metabolic stability, and safety. sygnaturediscovery.comnih.gov This information helps in the design of new drug candidates with improved properties and flags the formation of potentially toxic or pharmacologically active metabolites. sygnaturediscovery.comnih.gov

Metabolite profiling is employed throughout the drug development pipeline, from early-stage hit-to-lead and lead optimization to later clinical phases. sygnaturediscovery.comtandfonline.com In vitro studies using liver microsomes and hepatocytes are cost-effective methods for initially evaluating a compound's metabolism. sygnaturediscovery.com These early assessments help in selecting the most promising candidates for more extensive in vivo studies. sygnaturediscovery.com Furthermore, cross-species metabolic profiling is essential to select the most relevant animal models for preclinical safety testing and to identify any human-specific metabolites. sygnaturediscovery.com The early identification of major and potentially disproportionate human metabolites allows for timely safety assessments, which can reduce development costs and improve the chances of clinical success. tandfonline.comacs.org Modern analytical techniques, particularly mass spectrometry, are instrumental in the rapid and sensitive identification of metabolite structures. acs.org

Alosetron (B1665255) N-β-D-Glucuronide as a Representative N-Glucuronide for Research Focus

Alosetron is a drug that undergoes extensive metabolism in humans. fda.govnih.gov While it is metabolized by several cytochrome P450 (CYP) enzymes, including CYP2C9, CYP3A4, and CYP1A2, it also serves as a substrate for Phase II conjugation reactions. fda.govnih.govwjgnet.com Among its metabolites, Alosetron N-β-D-Glucuronide represents a significant product of N-glucuronidation. pharmaffiliates.com

The study of this compound is valuable for several reasons. It provides a concrete example of the N-glucuronidation pathway for a clinically used drug. The characterization of this metabolite is essential for a complete understanding of alosetron's disposition in the body. Furthermore, investigating the enzymes responsible for its formation and its potential biological activity (or lack thereof) contributes to the broader knowledge of N-glucuronide metabolites in pharmaceutical research. The synthesis and characterization of such metabolites are crucial for their use as reference standards in metabolic studies. nih.govhyphadiscovery.com

Properties

CAS No.

863485-56-7

Molecular Formula

C23H26N4O7

Molecular Weight

470.49

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-Deoxy-1-[4-methyl-5-[(1,3,4,5-tetrahydro-5-methyl-1-oxo-2H-pyrido[4,3-b]indol-2-yl)methyl]-1H-imidazol-1-yl]-β-D-glucopyranuronic Acid

Origin of Product

United States

Formation and Enzymatic Mechanisms of Alosetron N β D Glucuronide

Identification of Alosetron (B1665255) N-β-D-Glucuronide as a Key Metabolite

The metabolism of alosetron is extensive, proceeding through various Phase I and Phase II reactions. nih.gov Following administration of radiolabeled alosetron in humans, approximately 74% of the dose is recovered in the urine, indicating significant metabolic conversion. nih.gov While multiple metabolites have been identified, the predominant product found in urine is a 6-hydroxy metabolite that is further metabolized to its corresponding O-glucuronide conjugate. nih.gov

Enzymatic Pathways in Alosetron Glucuronidation

The conjugation of alosetron with glucuronic acid is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). uef.finih.gov These enzymes facilitate the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to the drug molecule. nih.gov The specific UGT isoforms involved exhibit varying substrate specificities and play distinct roles in the formation of alosetron glucuronides.

The human UGT superfamily is divided into several families, with the UGT1A and UGT2B families being primarily responsible for the metabolism of drugs and other xenobiotics. uef.fi Research has pinpointed specific isoforms within these families as key players in N-glucuronidation reactions.

The UGT1A4 isoform is widely recognized for its specialized role in the N-glucuronidation of compounds containing tertiary amine and heterocyclic nitrogen groups. nih.govgenesight.com Research on a variety of drugs has established UGT1A4 as the primary enzyme responsible for this type of conjugation. researchgate.netnih.gov For instance, UGT1A4 is the main enzyme involved in the N-glucuronidation of imidazole-containing drugs like midazolam and several antifungal agents. researchgate.net Given that alosetron possesses an imidazole (B134444) moiety, UGT1A4 is the most likely isoform to catalyze the formation of Alosetron N-β-D-Glucuronide. The enzyme is known to mediate the metabolism of several psychotropic medications, including tricyclic antidepressants and antipsychotics, by this pathway. genesight.com

Table 1: Summary of Key UGT Isoforms and Their Relevance to Glucuronidation
UGT IsoformPrimary LocationKnown Substrates / Reaction TypePotential Role in Alosetron Metabolism
UGT1A4LiverN-glucuronidation of tertiary amines, imidazoles, and other heterocycles (e.g., midazolam, lamotrigine, clozapine). researchgate.netgenesight.comnih.govLikely primary catalyst for the formation of this compound due to its substrate specificity for imidazole rings.
UGT2B7Liver, Kidney, IntestineO-glucuronidation of various compounds (e.g., morphine, zidovudine); some N-glucuronidation (e.g., fluconazole). researchgate.netnih.govPotential contributor to the O-glucuronidation of hydroxylated alosetron metabolites (e.g., 6-hydroxy-alosetron).
UGT2B10LiverHigh-affinity N-glucuronidation of tertiary amines (e.g., amitriptyline, cotinine). nih.govPotential contributor to the formation of this compound.

The biotransformation of alosetron is dominated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP3A4, and CYP2C9. nih.gov However, research indicates that non-CYP-mediated Phase I metabolic conversion also contributes to its clearance, accounting for approximately 11% of its metabolism. nih.gov These alternative Phase I pathways can involve enzymes such as flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AOs). technologynetworks.comevotec.com The specific non-CYP enzymes involved in alosetron metabolism and the identity of the metabolites they produce are not fully detailed in the available literature. Consequently, it is not established whether these non-CYP mediated reactions produce precursor molecules that subsequently undergo glucuronidation.

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Glucuronide Formation

UGT1A4 Involvement in N-Glucuronidation Research

Species-Specific Differences in this compound Formation

Significant variability in drug metabolism between different species is a well-documented phenomenon in pharmacology, and alosetron is no exception. rsc.org Comparative in vitro studies have shown that alosetron is more metabolically stable in human-derived systems (microsomes and hepatocytes) than in those from common preclinical animal models such as the rat and dog. researchgate.nettandfonline.comnih.gov One comprehensive study characterized 28 different metabolites of alosetron across rat, dog, rabbit, mouse, and human samples, confirming species-specific metabolic profiles. nih.gov

N-glucuronidation pathways, in particular, are known to exhibit profound differences between species. nih.gov These reactions are often significantly more prominent in humans and non-human primates compared to rodents or dogs. This disparity is largely attributed to the expression and activity levels of specific UGT isoforms, such as UGT1A4 and UGT2B10, which are highly active in humans but may have less active orthologs in other species. nih.gov While direct comparative data on the quantitative formation of this compound across different species is not available, the established principles of comparative drug metabolism suggest that its formation is likely to be more significant in humans than in the animal models typically used in preclinical research.

Comparative In Vitro Metabolism in Rat, Dog, and Human Hepatocytes/Microsomes

In vitro studies are crucial for elucidating the metabolic pathways of drug candidates and for understanding potential species differences. For alosetron, its metabolism has been investigated using both liver microsomes and hepatocytes from rats, dogs, and humans. These studies provide valuable insights into the formation of its metabolites, including the potential for N-glucuronidation.

Research has shown that the primary routes of alosetron metabolism across these species involve Phase I reactions, specifically N-dealkylation and hydroxylation researchgate.net. Following these initial oxidative steps, the resulting metabolites can undergo Phase II conjugation, such as glucuronidation, to facilitate their excretion researchgate.net.

Hepatocytes are generally considered a more comprehensive in vitro model than microsomes because they contain a fuller complement of both Phase I and Phase II enzymes, allowing for the study of sequential metabolic pathways researchgate.netnih.gov. In the case of alosetron, studies have indicated that hepatocytes exhibit more extensive metabolic processing compared to microsomes researchgate.net.

While glucuronidation is a known metabolic pathway for alosetron, in humans, the major glucuronide metabolite is a conjugate of the 6-hydroxy metabolite, not a direct N-glucuronide of the parent drug nih.gov. The formation of a direct N-β-D-glucuronide of alosetron has not been reported as a significant metabolic pathway in humans.

The following table summarizes the key aspects of alosetron's in vitro metabolism:

SpeciesIn Vitro SystemPrimary Metabolic PathwaysMajor Glucuronide Metabolite (in humans)
RatHepatocytes, MicrosomesN-dealkylation, HydroxylationNot explicitly reported as this compound
DogHepatocytes, MicrosomesN-dealkylation, HydroxylationNot explicitly reported as this compound
HumanHepatocytes, MicrosomesN-dealkylation, Hydroxylation6-hydroxy alosetron glucuronide nih.gov

Observed Differences in N-Glucuronide Detection Across Preclinical Species

The detection and quantification of drug metabolites, particularly N-glucuronides, can vary significantly across different preclinical species. This variability is often attributed to species-specific differences in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes, the family of enzymes responsible for glucuronidation nih.gov.

N-glucuronidation pathways that are prominent in humans may be minor or even absent in common preclinical species such as rats and dogs nih.govhyphadiscovery.com. This can pose challenges in preclinical studies when trying to predict human metabolic profiles accurately. For instance, certain N-glucuronidation reactions are known to be significantly more prevalent in humans than in animal models hyphadiscovery.com.

In the context of alosetron, a comprehensive study identified 28 different metabolites across various species, including rats and dogs, indicating extensive metabolism nih.gov. However, the direct detection of this compound as a major metabolite in these preclinical species has not been consistently reported. The apparent absence of a specific metabolite in a preclinical species could be due to several factors, including a genuinely different metabolic profile or challenges in the analytical detection of an unstable or low-abundance compound.

Given that the primary glucuronidation pathway for alosetron in humans involves its hydroxylated metabolite, it is plausible that the direct N-glucuronidation of the parent compound is a minor pathway in preclinical species as well. The general principle of species-dependent N-glucuronidation underscores the importance of using human-relevant in vitro systems and being cautious when extrapolating metabolic data from preclinical species to humans nih.gov.

Analytical Methodologies for Characterizing Alosetron N β D Glucuronide in Research

Advanced Spectrometric Techniques for Structure Elucidation

The definitive identification of drug metabolites relies heavily on spectrometric methods that provide detailed structural information.

Liquid Chromatography-Mass Spectrometry (LC/MSn) Applications in Metabolite Research

Liquid chromatography coupled with mass spectrometry (LC/MS) is a cornerstone technique in metabolite identification. nih.govtandfonline.com In the study of Alosetron (B1665255) metabolism, LC/MS and LC/MS/MS (tandem mass spectrometry) have been instrumental. tandfonline.com The electrospray MS/MS spectrum of the parent compound, Alosetron, is characterized by a dominant base peak at m/z 201, which results from cleavage at the methylene (B1212753) moiety. tandfonline.com A majority of its metabolites, including the glucuronide conjugate, produce a similar fragment ion, serving as a key marker for drug-related material. tandfonline.com This technique allows for the initial identification of potential metabolites in complex biological matrices based on their mass-to-charge ratio and fragmentation patterns. tandfonline.comresearchgate.net While powerful for predicting structures, LC/MS/MS can sometimes lead to ambiguous assignments, necessitating confirmation by other methods. hyphadiscovery.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. nih.govhyphadiscovery.com While LC/MS/MS provides valuable information on molecular weight and fragmentation, NMR offers a complete picture of the molecular structure by mapping the connectivity of atoms. hyphadiscovery.comnih.gov In the comprehensive analysis of Alosetron metabolites, ¹H-NMR spectra were acquired and rationalized to definitively assign the structures of 28 different metabolites. tandfonline.com For instances where initial analysis was complicated by impurities or the presence of multiple metabolites in a single fraction, further analysis using hyphenated techniques like LC-NMR was employed to separate and identify individual components. tandfonline.com The use of NMR is particularly crucial for confirming the site of conjugation, such as the N-glucuronidation of Alosetron, as mass spectrometry alone may not be sufficient to distinguish between potential isomers. hyphadiscovery.comnih.gov

Chromatographic Separation and Quantification Strategies

Effective separation and accurate quantification are paramount in studying the disposition of drug metabolites.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating Alosetron and its metabolites from biological fluids prior to detection and quantification. nih.govresearchgate.net Various reversed-phase HPLC methods have been developed and validated for the analysis of Alosetron. One such method utilizes a C18 analytical column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer (pH 3.5) and acetonitrile (B52724), with UV detection at 217 nm. researchgate.net Another optimized method employs a disodium (B8443419) hydrogen orthophosphate buffer (pH 3.0) and acetonitrile. researchgate.net These methods are validated according to ICH guidelines for parameters such as accuracy, selectivity, precision, and linearity. researchgate.net Semi-preparative HPLC has also been crucial in isolating sufficient quantities of metabolites, including Alosetron N-β-D-Glucuronide, for subsequent structural identification by NMR and mass spectrometry. tandfonline.com

Table 1: Examples of HPLC Methodologies for Alosetron Analysis
Column TypeMobile Phase CompositionDetectionReference
Jones Chromatography C18 (150 mm x 4.6 mm; 3 µm)0.01 M ammonium acetate (pH 3.5 with glacial acetic acid) and acetonitrile (75:25 v/v)UV at 217 nm researchgate.net
Phenomenex® kromasil C-18 (250 mm × 4.6 mm; 5 μm)0.025 M disodium hydrogen orthophosphate buffer (pH 3.0 with orthophosphoric acid) and acetonitrile (65:35 v/v)UV researchgate.net

Radio-Liquid Chromatography for Radiolabeled Metabolite Tracking in Research

In metabolism studies, radiolabeling the parent drug, for instance with Carbon-14 ([¹⁴C]-Alosetron), allows for comprehensive tracking of all metabolites. tandfonline.com Radio-liquid chromatography (radio-LC) is then used to separate and detect these radiolabeled metabolites. researchgate.net This technique ensures that all drug-related material is accounted for, providing a complete picture of the metabolic profile. Fast radio-LC systems can offer superior resolution compared to conventional methods, enabling the separation of a greater number of metabolites. researchgate.net This approach has been successfully applied in the study of Alosetron metabolism in various species, including humans, to facilitate the identification of metabolites in excreta and systemic circulation. nih.govtandfonline.com

Enzymatic Hydrolysis for Research-Based Analytical Confirmation

Enzymatic hydrolysis serves as a valuable tool for confirming the presence of glucuronide conjugates. sigmaaldrich.com This process typically involves the use of the enzyme β-glucuronidase, which specifically cleaves the glucuronic acid moiety from the parent molecule. sigmaaldrich.comnih.gov In the context of this compound analysis, treating a sample with β-glucuronidase would result in the release of the parent drug, Alosetron. The subsequent detection of an increased concentration of Alosetron, or the disappearance of the metabolite peak in a chromatogram, provides strong evidence for the initial presence of the glucuronide conjugate. sigmaaldrich.com This technique is routinely used in drug metabolism studies to confirm the identity of glucuronidated metabolites found in biological fluids like urine and plasma. sigmaaldrich.com Preparations of β-glucuronidase are available from various sources, and their effectiveness can be crucial for the complete hydrolysis of conjugated metabolites. sigmaaldrich.combgb-analytik.com

Application of β-Glucuronidase in Metabolite Deconjugation Research

Glucuronidation is a major Phase II metabolic pathway where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating its excretion. rsc.orgsigmaaldrich.comsigmaaldrich.com this compound is a product of this process. clearsynth.compharmaffiliates.com In research settings, the analysis of such glucuronide conjugates often involves an enzymatic hydrolysis step to cleave the glucuronic acid and release the parent aglycone (in this case, alosetron). nih.govsigmaaldrich.com This process, known as deconjugation, is typically accomplished using β-glucuronidase enzymes. sigmaaldrich.comcovachem.com

Research has shown that different sources of β-glucuronidase, such as those from Escherichia coli, mollusks (like Patella vulgata or Helix pomatia), and recombinant sources, can exhibit varying efficiencies and specificities towards different types of glucuronides (e.g., O-glucuronides vs. N-glucuronides). sigmaaldrich.commdpi.com For instance, β-glucuronidase from E. coli is noted for its high hydrolytic activity and is often preferred as it is largely free of sulfatase activity, which can interfere with the analysis of sulfated metabolites. sigmaaldrich.com Studies have also highlighted the efficiency of recombinant β-glucuronidases, which can offer rapid hydrolysis at lower temperatures compared to enzymes from other sources. mdpi.com

The general process for using β-glucuronidase in research involves incubating the biological sample (e.g., urine, plasma) with the enzyme under optimized conditions of pH and temperature. sigmaaldrich.comsigmaaldrich.com Following incubation, the sample is typically subjected to extraction and analysis by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the released aglycone. sigmaaldrich.com

Table 1: Common Sources of β-Glucuronidase for Deconjugation Research

Enzyme Source Common Characteristics Typical Incubation Conditions
Escherichia coli High hydrolytic activity; essentially free of sulfatase activity. sigmaaldrich.com Optimal pH around 7.0; Temperature around 37°C. nzytech.com
Mollusks (Patella vulgata, Helix pomatia) Also contain sulfatase activity; P. vulgata is effective for opioid-glucuronides. sigmaaldrich.com Optimal pH around 4.5-5.0; Temperature can range from 37°C to higher for faster hydrolysis. sigmaaldrich.com

| Recombinant | High efficiency; rapid hydrolysis (5-10 minutes) at room temperature is possible. mdpi.com | Varied, can be effective at room temperature (20-25°C). mdpi.com |

Methodological Considerations for Hydrolysis in Complex Biological Matrices

The hydrolysis of this compound in complex biological matrices like plasma or urine requires careful consideration of several factors to ensure accurate and reproducible results. The choice of enzyme, buffer pH, incubation time, and temperature are critical parameters that must be optimized. nih.gov

The matrix itself can influence the efficiency of the enzymatic hydrolysis. nih.gov Biological samples contain endogenous substances that can act as inhibitors or enhancers of β-glucuronidase activity. Therefore, method validation should include assessments of matrix effects. The stability of the analyte and the glucuronide conjugate in the biological matrix under the chosen hydrolysis conditions is also a key consideration. N-glucuronides, for example, can exhibit different lability under acidic or basic conditions compared to O-glucuronides. mdpi.com

The pH of the reaction buffer is crucial for optimal enzyme activity. nih.gov For example, β-glucuronidase from E. coli has an optimal pH of approximately 7.0, while enzymes from mollusks often work best in an acidic pH range of 4.5 to 5.0. sigmaaldrich.comnzytech.com The temperature and duration of incubation are also interdependent variables. Higher temperatures can shorten the required incubation time but may also risk degradation of the analyte or the enzyme itself. sigmaaldrich.com For example, complete hydrolysis of some glucuronides has been reported after a 3-hour incubation at 65°C or a one-hour incubation at 55°C, depending on the enzyme and substrate. sigmaaldrich.com

It is also important to consider the potential for inter-individual and species differences in microbial β-glucuronidase activity, which can affect the hydrolysis of glucuronides in fecal or intestinal samples. nih.gov To ensure the completeness of the hydrolysis reaction, it is common practice to use a sufficient excess of the enzyme. The exact amount, however, often needs to be determined empirically for the specific application. sigmaaldrich.com

Finally, the analytical method used for quantification after hydrolysis, such as LC-MS/MS, must be validated for specificity, linearity, accuracy, and precision to ensure that the measured concentration of the liberated alosetron accurately reflects the initial concentration of this compound.

Table 2: Key Methodological Considerations for Hydrolysis

Parameter Consideration Rationale
Enzyme Source Different sources (E. coli, mollusk, recombinant) have varying efficiencies and optimal conditions. sigmaaldrich.commdpi.com To maximize hydrolysis of the target glucuronide while minimizing side reactions or interference.
pH Enzyme activity is highly pH-dependent; optimal pH varies by source. sigmaaldrich.comnih.gov To ensure the enzyme functions at its maximal or near-maximal rate for efficient cleavage.
Temperature Affects reaction rate and enzyme/analyte stability. sigmaaldrich.com To balance the speed of hydrolysis with the prevention of thermal degradation.
Incubation Time Must be sufficient for complete hydrolysis. sigmaaldrich.commdpi.com Incomplete hydrolysis will lead to an underestimation of the glucuronide concentration.
Matrix Effects Endogenous components in biological samples can inhibit or enhance enzyme activity. nih.gov To ensure the accuracy and reliability of the quantification in the specific biological fluid.

| Analyte Stability | The stability of both the glucuronide and the resulting aglycone must be confirmed under hydrolysis conditions. mdpi.com | To prevent degradation that would lead to inaccurate measurements. |

Pharmacokinetic Disposition of Alosetron N β D Glucuronide in Preclinical Research Models

Systemic Circulation and Relative Exposure in Research Studies

Following administration in animal models, alosetron (B1665255) is metabolized, and its metabolites are detected in systemic circulation. Studies involving radiolabeled alosetron have shown that while unchanged alosetron is the primary component in serum, various metabolites are also present, albeit at lower concentrations. e-lactancia.org

The circulating metabolites identified include glucuronide and sulfate (B86663) conjugates. e-lactancia.org Specifically, a glucuronide conjugate of a 6-hydroxy metabolite has been identified as a circulating product. fda.gove-lactancia.org In preclinical models, the total exposure to metabolites is significant, as indicated by the longer half-life of total plasma radioactivity compared to the parent drug. fda.gov None of the individual circulating metabolites were found to constitute more than 15% of the concentration of the parent alosetron compound. e-lactancia.org Research in lactating rats has also confirmed the presence of alosetron and/or its metabolites in breast milk. drugs.com

Excretion Pathways in Animal Models (Urine and Feces)

The elimination of alosetron and its metabolites occurs through both renal and fecal routes in preclinical species. nih.gov Studies utilizing radiolabeled alosetron provide a clear picture of the excretion pathways. After administration, approximately 73% of the radioactivity is recovered in the urine, with an additional 24% found in feces. fda.gov

The metabolic profile in urine is complex, with at least 13 metabolites detected. fda.gov A significant portion of the renally excreted dose consists of metabolic products rather than the unchanged drug. The primary metabolite found in urine is a 6-hydroxy derivative, accounting for 15% of the administered dose. fda.gov This phase I metabolite undergoes further conjugation to form a glucuronide, which is also excreted in the urine and represents 14% of the dose. fda.gov This indicates that renal excretion is a principal pathway for the elimination of Alosetron N-β-D-Glucuronide. In animal models, the two main metabolites of alosetron are excreted in roughly equal measure through the biliary tract and the kidneys. nih.gov

Table 1: Excretion of Radiolabeled Alosetron and its Metabolites in Preclinical Models
Excretion PathwayPercentage of Recovered RadioactivityKey Metabolites Identified
Urine~73% fda.gov6-hydroxy metabolite (~15% of dose), Glucuronide of 6-hydroxy metabolite (~14% of dose) fda.gov
Feces~24% fda.govN/A

Preclinical Assessment of Metabolite Half-Life and Clearance

Preclinical pharmacokinetic studies have established that the terminal elimination half-life of the parent drug, alosetron, is approximately 1.5 hours. nih.govfda.gov However, the elimination half-life of the total radioactivity in plasma following a dose of radiolabeled alosetron is noted to be about twice as long as that of alosetron itself. fda.gov This suggests that the circulating metabolites, including this compound, have a longer half-life, estimated to be around 3 hours.

This extended half-life indicates that the metabolites are cleared from the systemic circulation more slowly than the parent compound. The clearance of this compound is primarily tied to renal elimination, as it is a major urinary metabolite. fda.gov The hydrophilic nature of the glucuronide conjugate facilitates its excretion via the kidneys. nih.gov

Table 2: Comparative Pharmacokinetic Parameters in Preclinical Models
CompoundParameterApproximate Value
Alosetron (Parent Drug)Elimination Half-Life1.5 hours nih.govfda.gov
Alosetron Metabolites (including Glucuronide)Elimination Half-Life~3.0 hours fda.gov

Influence of Food on Metabolite Pharmacokinetics in Preclinical Settings

The presence of food has been shown to affect the absorption of alosetron in preclinical settings. Co-administration of alosetron with food results in an approximate 25% decrease in its absorption and delays the time to reach peak plasma concentration by about 15 minutes. fda.govfda.gov

This alteration in the absorption of the parent drug directly influences the pharmacokinetics of its metabolites. A reduction and delay in alosetron absorption will consequently lead to a delayed and potentially reduced rate of formation of this compound. Therefore, in preclinical studies conducted in a fed state, the peak concentrations of the glucuronide metabolite would be expected to occur later and potentially be lower compared to studies conducted in a fasted state.

Mechanistic Investigations of Alosetron N β D Glucuronide S Biological Interactions

Evaluation of Potential Biological Activity of the N-Glucuronide Metabolite in Research Models

The conjugation of a drug with glucuronic acid, a process known as glucuronidation, typically results in more polar, water-soluble metabolites that are pharmacologically inactive and readily excreted. sigmaaldrich.comsigmaaldrich.com In the case of alosetron (B1665255), the parent drug is extensively metabolized, and at least 13 metabolites have been detected in urine. fda.gov The biological activity of most of these metabolites, including Alosetron N-β-D-Glucuronide, is largely considered to be unknown or insignificant. fda.gov

Table 1: Biological Activity of Selected Alosetron Metabolites in Research Models

MetabolitePotency Relative to AlosetronContribution to Pharmacological ActivityReference
6-Hydroxy Alosetron Potent (Ki approx. 0.2 nM/L)Contribution is possible but uncertain as it was not detected in plasma in some studies. fda.gov
Hydroxymethyl-Alosetron ~1:105Unlikely to contribute to activity. fda.gov
N-Desmethyl Alosetron Weak pharmacological activityUnlikely to contribute significantly to activity. fda.govfda.gov
This compound Activity unknown, presumed inactiveUnlikely to contribute to biological activity. fda.govfda.gov

Ki is the inhibition constant, a measure of receptor affinity.

Interplay with Drug Transporters in Glucuronide Disposition

The disposition of glucuronide metabolites is heavily dependent on the action of drug transport proteins, which mediate their movement across cellular membranes.

Glucuronide conjugates, including this compound, are typically anions with limited ability to diffuse across cell membranes. nih.govnih.gov Their excretion from cells, particularly hepatocytes, into either blood or bile is facilitated by ATP-binding cassette (ABC) efflux transporters. escholarship.orghelsinki.fi Key transporters involved in the efflux of glucuronides include Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). frontiersin.orgnih.gov

In the liver, these transporters are localized to specific membranes to direct the flow of metabolites. MRP2 and BCRP are located on the apical (canalicular) membrane of hepatocytes and are responsible for pumping glucuronides into the bile for elimination. nih.gov Conversely, MRP3 and MRP4 are found on the basolateral membrane, mediating the efflux of glucuronide conjugates from the liver back into the systemic circulation for subsequent renal excretion. nih.govhelsinki.fi While direct studies identifying the specific transporters for this compound are limited, its chemical nature as a glucuronide makes it a probable substrate for these established efflux systems. nih.govrsc.org

Table 2: Key Hepatic Efflux Transporters for Glucuronide Metabolites

TransporterLocation in HepatocytePrimary Function in Glucuronide DispositionReference
MRP2 (ABCC2) Apical (Canalicular) MembraneEfflux into bile (Biliary excretion) nih.govdrugbank.com
BCRP (ABCG2) Apical (Canalicular) MembraneEfflux into bile (Biliary excretion) nih.govrsc.org
MRP3 (ABCC3) Basolateral MembraneEfflux into blood (Renal excretion pathway) nih.govhelsinki.fi
MRP4 (ABCC4) Basolateral MembraneEfflux into blood (Renal excretion pathway) nih.govrsc.org

The pattern of alosetron's elimination, characterized by a significant portion of the dose being recovered in feces with a delay, is suggestive of enterohepatic recycling of its metabolites. fda.gov This process can prolong the presence of the drug or its metabolites in the body. researchgate.netresearchgate.net

Enterohepatic circulation involves a cyclical pathway:

A drug or its metabolite, such as this compound, is secreted from the liver into the bile via apical efflux transporters like MRP2. nih.gov

The bile is released into the small intestine.

In the intestine, the glucuronide conjugate can be hydrolyzed back into the parent drug (alosetron).

The now more lipophilic parent drug is reabsorbed from the intestine back into the portal circulation, returning to the liver where it can be metabolized again. researchgate.netresearchgate.net

This recycling mechanism is dependent on the deconjugation step within the intestine.

Role of Efflux Transporters in Glucuronide Excretion

Role of Beta-Glucuronidase in Metabolite Deconjugation and Local Recirculation in Research

The critical step of deconjugation in the intestine, which enables enterohepatic recycling, is catalyzed by the enzyme β-glucuronidase. sigmaaldrich.comwikipedia.org These enzymes are abundantly expressed by bacteria residing in the gut. nih.gov

Significance of Alosetron N β D Glucuronide in Translational Drug Metabolism Research

Contribution to Understanding Phase II Metabolism Variability

Phase II metabolism, primarily consisting of conjugation reactions, is essential for detoxifying and eliminating drugs and their phase I metabolites. nih.govwikipedia.org Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is the most common of these reactions. wikipedia.orgnjacs.org The study of compounds like Alosetron (B1665255) and its glucuronidated metabolites provides a window into the substantial interindividual variability that characterizes this pathway. nih.gov

Alosetron is metabolized extensively by multiple cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, and CYP3A4, as well as through non-CYP-mediated pathways. nih.gove-lactancia.orgrxlist.com The subsequent glucuronidation of its metabolites is subject to significant variability due to several factors:

Genetic Polymorphisms: The UGT enzyme superfamily exhibits considerable genetic variability, which can lead to altered enzyme activity. nih.govnih.gov For instance, UGT1A4, an enzyme known to catalyze N-glucuronidation, has common polymorphisms that can increase or decrease its metabolic rate, affecting drug clearance and response. hyphadiscovery.com While the specific UGTs for Alosetron N-glucuronidation are not detailed, the principles of genetic influence on UGTs are well-established and directly applicable. nih.gov

Enzyme Induction: The expression and activity of metabolic enzymes can be altered by external factors such as co-administered drugs or lifestyle choices. nih.gov Tobacco smoking, for example, is known to induce CYP1A2, a key enzyme in Alosetron's phase I metabolism, which can in turn affect the substrate pool available for subsequent phase II reactions. nih.govwjgnet.com

Species Differences: There are marked differences in N-glucuronidation rates between humans and preclinical animal models. nih.govhelsinki.fi Humans often exhibit much higher rates, largely due to the activity of UGT1A4 and UGT2B10, enzymes for which some animal species lack a direct homologue. hyphadiscovery.comnih.gov This makes direct extrapolation from animal studies to humans challenging and underscores the importance of using human-derived tissues or recombinant enzymes in research.

The complex metabolic profile of Alosetron, involving multiple competing phase I and phase II enzymes, exemplifies why predicting drug disposition in individual patients is a significant challenge in translational research. The high variability observed in Alosetron plasma concentrations in clinical studies further highlights this point. fda.gov

Table 1: Factors Contributing to Variability in Glucuronidation

Factor Description Example Relevance to Alosetron Metabolism
Genetic Polymorphism Variations in genes encoding UGT enzymes lead to differences in enzyme activity (e.g., ultrarapid or poor metabolizers). nih.govnih.gov Polymorphisms in UGTs like UGT1A4 can alter N-glucuronidation efficiency, impacting the clearance rate of susceptible compounds. hyphadiscovery.com
Enzyme Induction/Inhibition Co-administered drugs or lifestyle factors (e.g., smoking) can increase or decrease the activity of metabolic enzymes. nih.gov Smoking induces CYP1A2, which is involved in Alosetron's metabolism, potentially altering the amount of substrate for glucuronidation. nih.govwjgnet.com
Species Differences Significant variations exist in UGT enzyme expression and activity between humans and animals used in preclinical studies. nih.gov N-glucuronidation is often much more prominent in humans than in rats, dogs, or monkeys, complicating the prediction of human metabolic profiles from animal data. hyphadiscovery.comnih.gov

Implications for Metabolite Identification and Quantification Strategies in Drug Development

The accurate identification and quantification of all major metabolites are critical components of drug development, necessary for a complete understanding of a drug's clearance mechanisms and to assess the potential for pharmacological activity or toxicity of its metabolites. chemrxiv.org The case of Alosetron and its metabolites, including Alosetron N-β-D-Glucuronide, illustrates the analytical challenges involved.

During Alosetron's development, it was noted that a significant portion of drug-related material in plasma consisted of numerous polar metabolites, with challenges in unequivocal identification and quantification of all circulating species. fda.govfda.gov While major urinary metabolites like the 6-hydroxy glucuronide of Alosetron were identified, the full profile and activity of all conjugates were not initially established. e-lactancia.orgfda.gov

Modern drug development employs sophisticated strategies to overcome these challenges:

Advanced Analytical Techniques: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for detecting and structuring elucidating metabolites. sciex.com Advanced fragmentation techniques, such as Electron Activated Dissociation (EAD), can be crucial for distinguishing between isomers, such as the N-glucuronide and O-glucuronide, by providing site-specific structural information that conventional methods may not yield. sciex.comnih.gov

In Vitro Systems: Incubations of a drug candidate with human liver microsomes or hepatocytes are essential for generating and identifying potential human metabolites early in the development process. chemrxiv.orgsciex.com This allows for the synthesis of metabolite standards required for definitive quantification in clinical samples.

Radiolabeling Studies: Mass balance studies using radiolabeled drug are the gold standard for tracking all drug-related material in the body, ensuring that no major metabolites are overlooked. fda.gov

The experience with Alosetron underscores the need for robust, multi-faceted analytical strategies to fully characterize the metabolic fate of a drug, especially one with multiple potential sites for conjugation.

Table 2: Known and Potential Metabolites of Alosetron

Metabolite Metabolic Pathway Notes
6-hydroxy Alosetron Phase I (Hydroxylation) A known metabolite that can undergo further conjugation. fda.gov
6-hydroxy Alosetron Glucuronide Phase II (O-Glucuronidation) A major urinary metabolite of Alosetron. e-lactancia.orgrxlist.com
N-desmethyl Alosetron Phase I (N-Dealkylation) A metabolite whose peak concentration can be comparable to the parent drug in some subjects. fda.gov
This compound Phase II (N-Glucuronidation) Formed by direct conjugation at a nitrogen atom on the imidazole (B134444) ring, a pathway of high interest due to species differences and specific UGT involvement. hyphadiscovery.comnih.gov
Mono- and bis-oxygenated imidazole derivatives Phase I (Oxidation) Identified as urinary metabolites. e-lactancia.orgrxlist.com

This compound as a Model Compound for N-Glucuronidation Studies

N-glucuronidation, the attachment of glucuronic acid to a nitrogen atom, is a metabolically significant reaction for many drugs containing aromatic N-heterocycles, tertiary aliphatic amines, or amides. nih.gov Alosetron, with its imidazole ring system, is structurally susceptible to this pathway, making its N-glucuronide metabolite an important model for studying this specific type of conjugation. hyphadiscovery.com

This compound exemplifies several key aspects of N-glucuronidation research:

Enzyme Specificity: Unlike O-glucuronidation, which is catalyzed by a broad range of UGTs, N-glucuronidation is predominantly carried out by a smaller subset of enzymes, primarily UGT1A4 and, as more recently discovered, UGT2B10 in humans. nih.govhelsinki.fi Studying the formation of this compound can help probe the activity and specificity of these key enzymes.

High Interspecies Variability: The study of N-glucuronidation is marked by profound differences between species. nih.gov Reactions catalyzed by UGT1A4 and UGT2B10 in humans are often minimal or absent in common preclinical species like rats and dogs. hyphadiscovery.comhelsinki.fi This "human-specific" metabolism means that animal models can fail to predict a major clearance pathway, potentially leading to misinterpretation of pharmacokinetic data. Therefore, compounds like Alosetron that can undergo N-glucuronidation highlight the absolute necessity of using human-derived in vitro systems (e.g., human liver microsomes) to generate a metabolically relevant profile for a drug candidate. helsinki.fi

Chemical Stability: N-glucuronides can exhibit different chemical stability compared to O-glucuronides, sometimes being more labile under acidic conditions, which can complicate their isolation and analysis. hyphadiscovery.com

Because of these characteristics, Alosetron and its N-glucuronide metabolite serve as an excellent case study for emphasizing modern principles in drug metabolism: the importance of characterizing human-specific pathways, the limitations of animal models for certain reactions, and the need for specific analytical methods to handle different classes of conjugates.

Future Research Directions and Methodological Advancements

Advanced Computational Modeling for Glucuronide Metabolism Prediction

The prediction of drug metabolism through computational, or in silico, models represents a significant leap forward in drug development, offering the potential to reduce reliance on extensive in vitro and in vivo testing. For Alosetron (B1665255) N-β-D-Glucuronide, advanced computational modeling can provide predictive insights into its formation, kinetics, and potential for variability.

Current State and Future Applications:

Recent years have seen the development of sophisticated software tools designed to predict the metabolic fate of xenobiotics, including the products of UDP-glucuronosyltransferase (UGT) enzymes. oup.comnih.govoup.comnih.gov These tools often employ machine learning and deep learning algorithms, trained on vast datasets of known metabolic reactions, to predict sites of metabolism (SoMs) and the resulting metabolites. oup.comnih.govmdpi.com

For Alosetron, which is known to be a substrate for multiple cytochrome P450 (CYP) and UGT enzymes, these models can be particularly valuable. fda.govnih.gov Future research could leverage tools like MetaPredictor, BioTransformer, and CyProduct to:

Predict the full spectrum of glucuronidated metabolites: While Alosetron N-β-D-Glucuronide is identified, these models could predict other potential glucuronide conjugates, including those formed from Phase I metabolites of Alosetron.

Identify the specific UGT isoforms responsible: By analyzing the chemical structure of Alosetron and its metabolites, these programs can predict which UGT isoforms (e.g., UGT1A4, which is known for N-glucuronidation of tertiary amines) are most likely involved in the formation of this compound. oup.comhyphadiscovery.com

Data Table: Examples of In Silico Metabolism Prediction Tools

Software ToolPrimary FunctionRelevant Application for this compound
MetaPredictor Predicts drug metabolites using deep language models. oup.comPredicting the formation of this compound and other potential glucuronides.
BioTransformer 3.0 Predicts metabolic transformation products from various enzymatic reactions. oup.comSimulating the entire metabolic pathway of Alosetron, including Phase I and Phase II reactions leading to glucuronides.
CyProduct Predicts the byproducts of human cytochrome P450 metabolism. nih.govIdentifying the Phase I metabolites of Alosetron that may subsequently undergo glucuronidation.
VolSurf Establishes predictive models for specific UGT isoforms. nih.govCreating a specific model for the UGT enzymes involved in Alosetron glucuronidation to predict substrate selectivity and binding affinity.

The integration of these computational approaches can create a more comprehensive and accurate prediction of Alosetron's metabolism, guiding further experimental validation. oup.com

Investigation of Rare N-Glucuronide Isomers and their Formation

The formation of glucuronide metabolites can be complex, sometimes resulting in the creation of isomeric forms, where the glucuronic acid moiety is attached to different positions on the parent molecule. The investigation of rare or atypical N-glucuronide isomers of Alosetron is a critical area for future research, as these isomers could have different pharmacological or toxicological properties.

Challenges and Methodological Advancements:

Differentiating between O- and N-glucuronide isomers, or between different N-glucuronide positional isomers, can be analytically challenging. nih.gov However, advancements in mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS) coupled with novel fragmentation methods, are providing new avenues for the structural elucidation of these isomers. sciex.com

Future research in this area should focus on:

Utilizing advanced MS techniques: Methods such as ion/molecule reactions within the mass spectrometer can help to distinguish between O- and N-glucuronides based on their differential reactivity. nih.gov Electron Activated Dissociation (EAD) is another powerful technique that can provide diagnostic fragment ions to pinpoint the exact site of glucuronidation. sciex.com

Investigating atypical glucuronidation kinetics: Some UGT enzymes, like UGT2B7, have been shown to exhibit atypical, non-Michaelis-Menten kinetics. nih.gov It is important to investigate whether the UGT enzymes responsible for Alosetron N-glucuronidation also display such kinetics, as this can have significant implications for predicting drug-drug interactions and inter-individual variability. semanticscholar.org

Exploring the formation of quaternary N-glucuronides: For compounds with tertiary amine structures like Alosetron, there is the potential for the formation of quaternary ammonium-linked glucuronides. hyphadiscovery.comtandfonline.com These metabolites are often more stable and their formation and disposition may differ from other glucuronides.

Research Findings on Atypical Glucuronidation

Research AreaKey FindingsRelevance to Alosetron
Isomer Differentiation Tandem mass spectrometry with ion/molecule reactions can differentiate O- and N-glucuronide isomers. nih.govA potential method to confirm the structure of this compound and search for any O-glucuronide isomers.
Atypical Kinetics UGT2B7 exhibits atypical glucuronidation kinetics for morphine. nih.govThe UGT isoforms metabolizing Alosetron should be investigated for similar atypical kinetics to improve pharmacokinetic modeling.
Quaternary N-Glucuronides Tertiary amines can form stable quaternary N-glucuronides. hyphadiscovery.comtandfonline.comInvestigation is needed to determine if Alosetron forms such a metabolite, which could have a distinct metabolic fate.

A thorough investigation into the potential for rare N-glucuronide isomers of Alosetron will provide a more complete picture of its metabolic profile.

Development of Novel In Vitro Systems for Comprehensive Glucuronidation Profiling

Traditional in vitro systems for studying drug metabolism, such as liver microsomes and 2D cell cultures, have limitations in fully replicating the complex environment of the human liver. frontiersin.orgnih.gov The development and application of novel in vitro systems are poised to provide a more comprehensive and physiologically relevant assessment of Alosetron's glucuronidation.

The Promise of 3D Cell Cultures and Microfluidics:

The future of in vitro metabolism studies lies in three-dimensional (3D) cell culture models and microfluidic devices, often referred to as "organs-on-a-chip". nih.govoup.comnih.govmdpi.com These advanced systems offer several advantages over traditional methods:

Enhanced Physiological Relevance: 3D models, such as spheroids and organoids, better mimic the architecture and cell-cell interactions of the native liver, leading to improved cell functionality and more predictive metabolic profiles. frontiersin.orgnih.govnih.govmdpi.com

Long-Term Culture and Dosing: These systems can be maintained for longer periods, allowing for the study of long-term drug effects and the metabolism of low-clearance drugs. nih.gov

Inclusion of Multiple Cell Types: Co-cultures of hepatocytes with other liver cells (e.g., Kupffer cells, endothelial cells) can be established to better model the complex interplay of different cell types in drug metabolism and toxicity. frontiersin.org

Microfluidic Control: Organs-on-a-chip systems incorporate a continuous flow of media, simulating blood flow and creating more realistic nutrient and oxygen gradients. nih.govoup.comnih.govucl.ac.uk This dynamic environment can significantly impact enzyme expression and metabolic activity.

Inter-organ Interactions: Microfluidic platforms can be designed to connect different "organ" compartments (e.g., intestine and liver) to study first-pass metabolism and inter-organ communication. rsc.org

Application to Alosetron Glucuronidation Profiling:

Future research should employ these novel in vitro systems to:

Obtain a comprehensive glucuronidation profile of Alosetron: By using 3D liver models, researchers can generate a more complete and accurate profile of all glucuronidated metabolites of Alosetron.

Investigate the role of extrahepatic metabolism: Microfluidic systems incorporating intestinal cells can be used to study the contribution of the gut to the first-pass glucuronidation of Alosetron. rsc.org

Assess the potential for drug-drug interactions: These advanced models provide a more reliable platform for studying the induction or inhibition of UGT enzymes by co-administered drugs.

Data Table: Comparison of In Vitro Metabolism Systems

In Vitro SystemKey AdvantagesLimitations
Liver Microsomes High-throughput, cost-effective. fda.govresearchgate.netLack of cellular context, no Phase II cofactor regeneration.
2D Hepatocyte Cultures Intact cell system with Phase I and II enzymes.Rapid loss of differentiated phenotype and metabolic function. frontiersin.orgnih.gov
3D Spheroids/Organoids More physiologically relevant, long-term culture possible. frontiersin.orgnih.govnih.govmdpi.comCan be more complex and costly to establish.
Microfluidic "Organs-on-a-Chip" Dynamic flow, mimics in vivo microenvironment, allows for inter-organ studies. nih.govoup.comnih.govucl.ac.ukrsc.orgTechnically demanding, lower throughput than traditional methods.

Q & A

Q. Validation Metrics :

ParameterCriteria
LinearityR² ≥ 0.995 (1–500 ng/mL)
PrecisionCV ≤ 15% (intra-/inter-day)
Recovery85–115% (plasma/urine)

How is structural confirmation of this compound achieved?

Q. Methodology :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with parent compound (Alosetron). Key shifts include:
    • Glucuronide anomeric proton (δ 5.2–5.5 ppm, doublet, J = 7–8 Hz).
    • Loss of hydroxyl protons in glucuronic acid after derivatization .
  • High-Resolution MS (HRMS) : Confirm molecular formula (e.g., [M-H]⁻ at m/z 529.2154 for C₂₄H₂₉N₃O₈S).

What synthesis strategies are viable for this compound?

Q. Methodology :

  • Chemical Synthesis :
    • Step 1 : Protect Alosetron’s amine group with tert-butoxycarbonyl (Boc).
    • Step 2 : React with activated glucuronic acid (e.g., UDP-α-D-glucuronic acid).
    • Yield : Typically 40–60% due to steric hindrance .
  • Enzyme-Assisted Synthesis :
    • Use recombinant UGT1A1/2B7 isoforms for regioselective glucuronidation.
    • Optimization : pH 7.4, 37°C, 2 mM UDPGA, 4-hour incubation .

How can enzymatic glucuronidation efficiency be optimized for scaled synthesis?

Q. Advanced Methodology :

  • Kinetic Studies : Determine Kₘ and Vₘₐₓ for UGT isoforms using Michaelis-Menten plots.
  • Cofactor Recycling : Add UDPGA regeneration systems (e.g., sucrose synthase + UDP).
  • Solvent Engineering : Use 10% DMSO to enhance substrate solubility without denaturing enzymes .

What factors influence the stability of this compound during storage?

Q. Advanced Methodology :

  • Degradation Pathways : Hydrolysis (pH-dependent) and oxidation (light-sensitive).

  • Storage Recommendations :

    ConditionStability (24 Months)
    -80°C (lyophilized)>95%
    2–8°C (aqueous, pH 5)80–85%
    Room temperature<50%
  • Stabilizers : 0.1% ascorbic acid (antioxidant), 1 mM EDTA (chelator) .

How does this compound inform metabolic pathway analysis?

Q. Methodology :

  • Tracer Studies : Administer ¹⁴C-labeled Alosetron to hepatocytes; quantify glucuronide via radiometric detection.
  • Enzyme Phenotyping : Use recombinant UGTs (e.g., UGT1A4) to identify isoform-specific kinetics.
  • In Vivo Correlation : Compare plasma AUC ratios (parent:metabolite) across species .

How are contradictions in inter-laboratory quantification data resolved?

Q. Advanced Methodology :

  • Reference Standards : Cross-validate purity via NMR and elemental analysis.
  • Harmonization : Adopt ISTD-normalized calibration curves and matrix-matched QC samples.
  • Blind Testing : Participate in round-robin studies to identify methodological biases .

What parameters are critical for validating a bioanalytical method for this metabolite?

Q. Advanced Methodology :

ParameterAcceptance Criteria
SelectivityNo interference at RT ±5%
Carryover≤20% of LLOQ response
Dilution IntegrityAccuracy 85–115% at 10× dilution
  • Documentation : Follow FDA/EMA guidelines for metabolite assays .

Why use isotopically labeled analogs in this compound research?

Q. Methodology :

  • Internal Standards : Deuterated analogs (e.g., Alosetron-d3) correct for ion suppression/enhancement in LC-MS.
  • Tracer Applications : ¹³C-labeled glucuronide enables precise pharmacokinetic modeling .

How are isomeric glucuronides differentiated during structural analysis?

Q. Advanced Methodology :

  • Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) to resolve α/β anomers.
  • Enzymatic Hydrolysis : Treat with β-glucuronidase (e.g., E. coli); monitor cleavage via UV at 310 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.